molecular formula C13H20O6 B077842 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) CAS No. 14276-67-6

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)

Cat. No.: B077842
CAS No.: 14276-67-6
M. Wt: 272.29 g/mol
InChI Key: RASITSWSKYLIEX-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is an organic compound with the molecular formula C13H20O6 and a molecular weight of 272.29 g/mol. This compound is known for its unique structure, which includes two oxobutanoate groups attached to a dimethylpropane backbone. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The oxobutanoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanediol diacrylate: Similar in structure but with acrylate groups instead of oxobutanoate groups.

    2,2-Dimethylpropane-1,3-diyl bis(3-hydroxypivalate): Contains hydroxypivalate groups instead of oxobutanoate groups.

Uniqueness

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is unique due to its specific functional groups and reactivity. The presence of oxobutanoate groups provides distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2,2-dimethyl-3-(3-oxobutanoyloxy)propyl] 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6/c1-9(14)5-11(16)18-7-13(3,4)8-19-12(17)6-10(2)15/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASITSWSKYLIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541413
Record name 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14276-67-6
Record name 1,1′-(2,2-Dimethyl-1,3-propanediyl) bis(3-oxobutanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14276-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopentylglycolycol bis acetoacetate
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